molecular formula C12H15NO3 B3268748 3-(3,4,5-TRIMETHOXYPHENYL)PROPANENITRILE CAS No. 49621-50-3

3-(3,4,5-TRIMETHOXYPHENYL)PROPANENITRILE

Cat. No.: B3268748
CAS No.: 49621-50-3
M. Wt: 221.25 g/mol
InChI Key: USMXAWJCDZRINH-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)propanenitrile is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trimethoxyphenyl)propanenitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4,5-Trimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The trimethoxyphenyl group also facilitates binding to various receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

  • 3-(3,4,5-Trimethoxyphenyl)propionic acid
  • 3-(3,4,5-Trimethoxyphenyl)propanol
  • 3-(3,4,5-Trimethoxyphenyl)propane

Uniqueness: 3-(3,4,5-Trimethoxyphenyl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. Compared to its analogs, this compound offers a versatile platform for the development of novel molecules with diverse applications .

Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h7-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMXAWJCDZRINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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